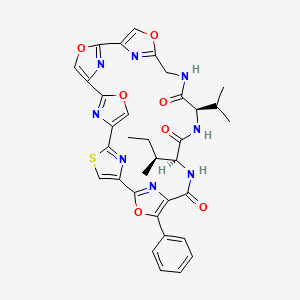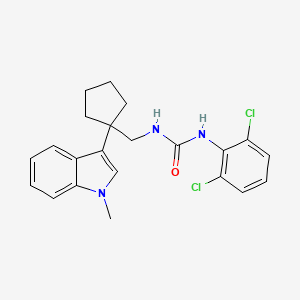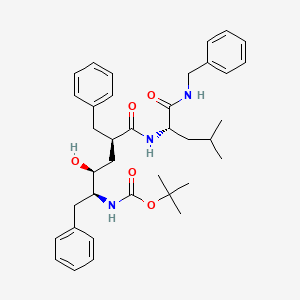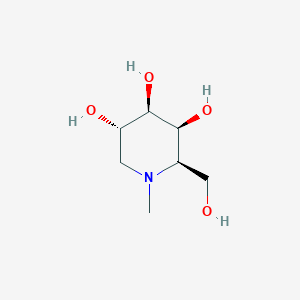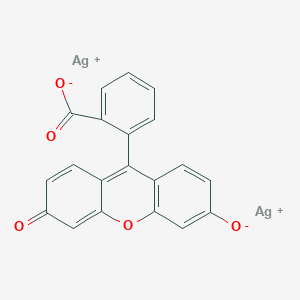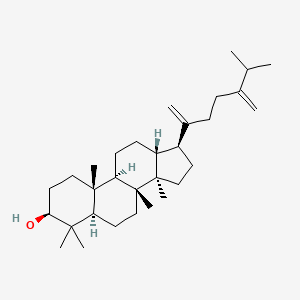
24-Methylenedammarenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
24-Methylenedammarenol is a triterpene alcohol that was first isolated from shea butter.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 24-Methylenedammarenol can be isolated from natural sources such as shea butter. The isolation process involves preparative argentation thin layer chromatography (TLC) for the fractionation of triterpene acetates . The samples are introduced directly from shea butter into the ion source through a vacuum lock, and the structure is confirmed using gas-liquid chromatography (GLC) under specific operating conditions .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from shea butter. The process involves continuous flow development preparative TLC using hexane:benzene (7:3) as the solvent . The separated zones are observed under ultraviolet light and quantitatively extracted with ether .
Analyse Chemischer Reaktionen
Types of Reactions: 24-Methylenedammarenol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other complex triterpenes and steroids.
Biology: Research has explored its role in cellular processes and its potential as a bioactive compound.
Medicine: Studies have investigated its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of 24-Methylenedammarenol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
24-Methylenedammarenol can be compared with other similar triterpene alcohols, such as:
Amyrin: A triterpene alcohol found in various plant resins.
Butyrospermol: A triterpene alcohol present in shea butter and other plant sources.
Uniqueness: this compound is unique due to its specific structure and the presence of a methylene group at the 24th position. This structural feature distinguishes it from other triterpene alcohols and contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
58346-04-6 |
|---|---|
Molekularformel |
C31H52O |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methyl-5-methylidenehept-1-en-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-30(8)24(23)12-13-26-29(7)17-16-27(32)28(5,6)25(29)15-19-31(26,30)9/h20,23-27,32H,3-4,10-19H2,1-2,5-9H3/t23-,24-,25+,26-,27+,29+,30-,31-/m1/s1 |
InChI-Schlüssel |
RBDGMBLJLFFILO-HVCSHQRCSA-N |
Isomerische SMILES |
CC(C)C(=C)CCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Kanonische SMILES |
CC(C)C(=C)CCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


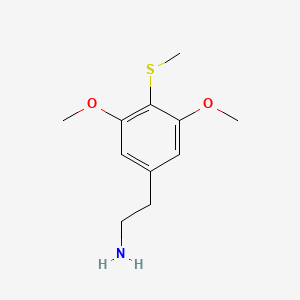
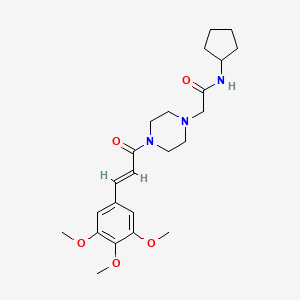
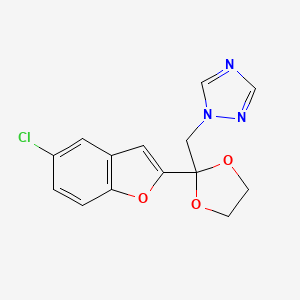
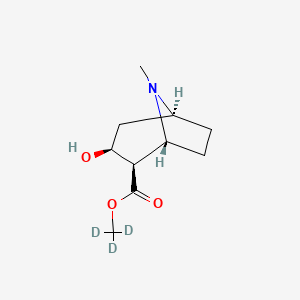
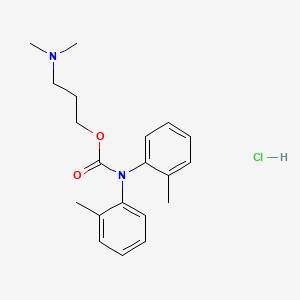
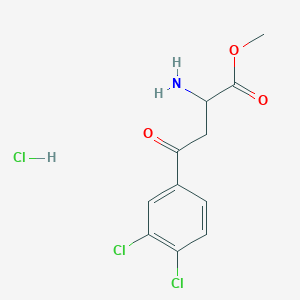
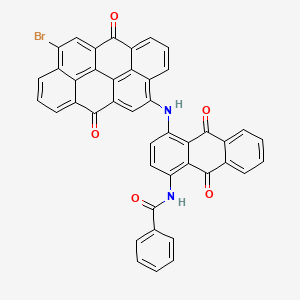
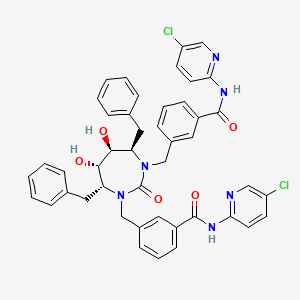
![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)
